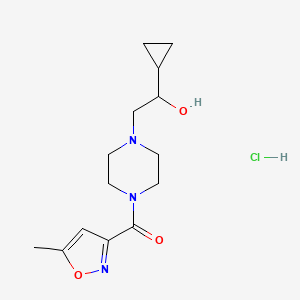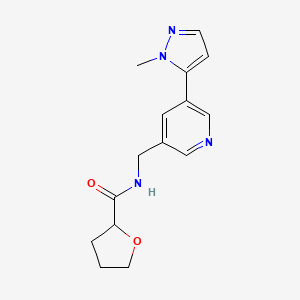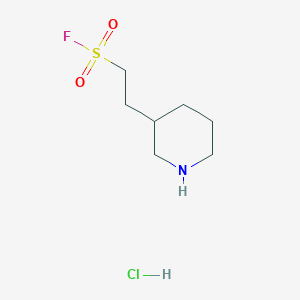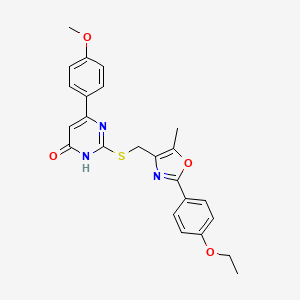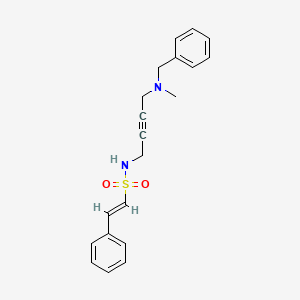
(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Applications De Recherche Scientifique
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including the specific structure mentioned, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
- Membrane-bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) developed a novel series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, including derivatives of (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide, demonstrated significant in vitro inhibition and were effective in reducing myocardial infarction size in rats (Oinuma et al., 1991).
Luminescence and Antibacterial Properties
- d10 Metal Complexes with Sulfonamides : Feng et al. (2021) synthesized a series of d10 metal complexes using modified benzenesulfonamides. These complexes displayed significant luminescence and antibacterial properties, indicating their potential in various biochemical applications (Feng et al., 2021).
Photochemical Properties
- Methylacrylate Polymers with Photochromic Side Chains : Ortyl, Janik, and Kucharski (2002) studied methylacrylate monomers and polymers containing azobenzene groups with benzenesulfonamide substituents. These materials exhibited photochromic properties, suggesting their potential use in materials science (Ortyl, Janik, & Kucharski, 2002).
Structural Characterization and Analysis
- Sulfonamide Derivatives for Crystallography : Demircioğlu et al. (2018) synthesized and characterized novel sulfonamide derivatives, providing insights into their molecular geometry and electronic structure. This research contributes to the understanding of the structural properties of such compounds (Demircioğlu et al., 2018).
Antimicrobial and Enzyme Inhibition Potential
- Sulfonamide Hybrid Schiff Bases : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant antimicrobial and enzyme inhibition activities. These findings highlight the potential of such compounds in pharmaceutical applications (Kausar et al., 2019).
Propriétés
IUPAC Name |
(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-22(18-20-12-6-3-7-13-20)16-9-8-15-21-25(23,24)17-14-19-10-4-2-5-11-19/h2-7,10-14,17,21H,15-16,18H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYKYCHCYJNJU-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#CCNS(=O)(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

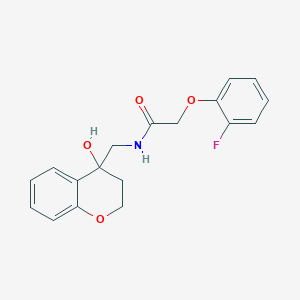
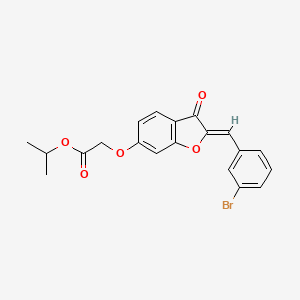
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
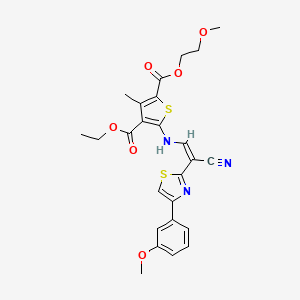
![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)
